molecular formula C14H22BrN3O2 B1396816 Tert-butyl 4-(4-bromo-3-methyl-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1092500-89-4

Tert-butyl 4-(4-bromo-3-methyl-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No. B1396816
M. Wt: 344.25 g/mol
InChI Key: AJSSJSOFUNJLOX-UHFFFAOYSA-N
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Patent
US08017611B2

Procedure details

Sodium hydride (60% dispersion in mineral oil, 11.53 g) was added portionwise to a stirred solution of 4-bromo-3-methyl-1H-pyrazole (42.2 g) dissolved in DMF (600 ml) over a period of 15 minutes at 0° C. under nitrogen. The resulting slurry was stirred at 0° C. for 1 hour. Then tert-butyl 4-methylsulphonyloxypiperidine-1-carboxylate (73.2 g) was added and the mixture was stirred 1 hour at room temperature then heated to 90° C. overnight. The reaction mixture was then allowed to stir at room temperature over a period of 2 days, quenched with water (2 ml), concentrated to dryness, diluted with ethyl acetate (1500 ml), washed with water (2×1000 ml), brine (1000 ml), dried over magnesium sulfate and concentrated to afford the crude product. A purification by flash chromatography on silica gel eluting with 20% ethyl acetate in petroleum ether afforded tert-butyl 4-(4-bromo-5-methyl-pyrazol-1-yl)piperidine-1-carboxylate (22.5 g) (NMR Spectrum: (DMSOd6) 1.42 (s, 9H), 1.72-1.86 (m, 4H), 2.28 (s, 3H), 2.91 (bs, 2H), 3.96-4.13 (m, 2H), 4.34-4.43 (m, 1H), 7.50 (s, 1H); Mass spectrum: M−tBu: 288,290), and tert-butyl 4-(4-bromo-3-methyl-pyrazol-1-yl)piperidine-1-carboxylate (28.7 g) (NMR Spectrum (DMSOd6): 1.44 (s, 9H), 1.70 (dd, 1H), 1.75 (dd, 1H), 1.91-1.99 (m, 2H), 2.11 (s, 3H), 2.87 (bs, 2H), 4.95-4.10 (m, 2H), 4.21-4.30 (m, 1H), 7.95 (s, 1H); Mass spectrum: M−tBu: 288,290).
Quantity
11.53 g
Type
reactant
Reaction Step One
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
73.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[C:5]([CH3:9])=[N:6][NH:7][CH:8]=1.CS(O[CH:15]1[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:17][CH2:16]1)(=O)=O>CN(C=O)C>[Br:3][C:4]1[CH:8]=[N:7][N:6]([CH:15]2[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:17][CH2:16]2)[C:5]=1[CH3:9].[Br:3][C:4]1[C:5]([CH3:9])=[N:6][N:7]([CH:15]2[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:17][CH2:16]2)[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11.53 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
42.2 g
Type
reactant
Smiles
BrC=1C(=NNC1)C
Step Two
Name
Quantity
73.2 g
Type
reactant
Smiles
CS(=O)(=O)OC1CCN(CC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred 1 hour at room temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then heated to 90° C. overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
to stir at room temperature over a period of 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
quenched with water (2 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (1500 ml)
WASH
Type
WASH
Details
washed with water (2×1000 ml), brine (1000 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
A purification by flash chromatography on silica gel eluting with 20% ethyl acetate in petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=NN(C1C)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
Name
Type
product
Smiles
BrC=1C(=NN(C1)C1CCN(CC1)C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08017611B2

Procedure details

Sodium hydride (60% dispersion in mineral oil, 11.53 g) was added portionwise to a stirred solution of 4-bromo-3-methyl-1H-pyrazole (42.2 g) dissolved in DMF (600 ml) over a period of 15 minutes at 0° C. under nitrogen. The resulting slurry was stirred at 0° C. for 1 hour. Then tert-butyl 4-methylsulphonyloxypiperidine-1-carboxylate (73.2 g) was added and the mixture was stirred 1 hour at room temperature then heated to 90° C. overnight. The reaction mixture was then allowed to stir at room temperature over a period of 2 days, quenched with water (2 ml), concentrated to dryness, diluted with ethyl acetate (1500 ml), washed with water (2×1000 ml), brine (1000 ml), dried over magnesium sulfate and concentrated to afford the crude product. A purification by flash chromatography on silica gel eluting with 20% ethyl acetate in petroleum ether afforded tert-butyl 4-(4-bromo-5-methyl-pyrazol-1-yl)piperidine-1-carboxylate (22.5 g) (NMR Spectrum: (DMSOd6) 1.42 (s, 9H), 1.72-1.86 (m, 4H), 2.28 (s, 3H), 2.91 (bs, 2H), 3.96-4.13 (m, 2H), 4.34-4.43 (m, 1H), 7.50 (s, 1H); Mass spectrum: M−tBu: 288,290), and tert-butyl 4-(4-bromo-3-methyl-pyrazol-1-yl)piperidine-1-carboxylate (28.7 g) (NMR Spectrum (DMSOd6): 1.44 (s, 9H), 1.70 (dd, 1H), 1.75 (dd, 1H), 1.91-1.99 (m, 2H), 2.11 (s, 3H), 2.87 (bs, 2H), 4.95-4.10 (m, 2H), 4.21-4.30 (m, 1H), 7.95 (s, 1H); Mass spectrum: M−tBu: 288,290).
Quantity
11.53 g
Type
reactant
Reaction Step One
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
73.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[C:5]([CH3:9])=[N:6][NH:7][CH:8]=1.CS(O[CH:15]1[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:17][CH2:16]1)(=O)=O>CN(C=O)C>[Br:3][C:4]1[CH:8]=[N:7][N:6]([CH:15]2[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:17][CH2:16]2)[C:5]=1[CH3:9].[Br:3][C:4]1[C:5]([CH3:9])=[N:6][N:7]([CH:15]2[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:17][CH2:16]2)[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11.53 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
42.2 g
Type
reactant
Smiles
BrC=1C(=NNC1)C
Step Two
Name
Quantity
73.2 g
Type
reactant
Smiles
CS(=O)(=O)OC1CCN(CC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred 1 hour at room temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then heated to 90° C. overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
to stir at room temperature over a period of 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
quenched with water (2 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (1500 ml)
WASH
Type
WASH
Details
washed with water (2×1000 ml), brine (1000 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
A purification by flash chromatography on silica gel eluting with 20% ethyl acetate in petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=NN(C1C)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
Name
Type
product
Smiles
BrC=1C(=NN(C1)C1CCN(CC1)C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.